- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogenGreen Chemistry, 2004, 6(10), 507-509,
Cas no 90-05-1 (Guaiacol)

Guaiacol structure
Nombre del producto:Guaiacol
Guaiacol Propiedades químicas y físicas
Nombre e identificación
-
- 2-Methoxyphenol
- GAIACOL
- o-Methoxyphenol
- o-Hydroxyanisole
- Catechol monomethyl ether
- Guaiaco
- 1-Hydroxy-2-methoxybenzene
- a-methoxyphenolsalicyl methyl ether
- Guaiacol
- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
- 1-Hydroxy-2-Methoxybenzene
- 2-Hydroxyanisole
- Pyrocatechol Monomethyl Ether
- 愈创木酚
- Phenol, 2-methoxy-
- Methylcatechol
- Guaiastil
- Guaicol
- Pyroguaiac acid
- o-Guaiacol
- Guaicolina
- Guajol
- Guasol
- Anastil
- Phenol, o-methoxy-
- O-Methyl catechol
- CREOSOTE, WOOD
- Methoxyphenol
- Guajakol
- 2-Methoxy-Phenol
- Hydroxyanisole
- Guajacol
- Phenol, methoxy-
- Guajakol [Czech]
- Guaiacol (natural)
- Methylcatachol
- FEMA No. 2532
- Creodon
- ortho-
- 2-Methoxyphenol (ACI)
- Phenol, o-methoxy- (8CI)
- 2-Methoxyl-4-vinylphenol
- MeSH ID: D006139
- NSC 3815
- O-METHYLCATECHOL
- Gulaiacol
- MLS001055375
- MLSMR
- SMR000059155
- 2-methoxyphenol (guaiacol)
-
- MDL: MFCD00002185
- Renchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
- Clave inchi: LHGVFZTZFXWLCP-UHFFFAOYSA-N
- Sonrisas: OC1C(OC)=CC=CC=1
- Brn: 508112
Atributos calculados
- Calidad precisa: 124.05200
- Masa isotópica única: 124.052429494 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 83
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 3
- Peso molecular: 124.14
- Carga superficial: 0
- Superficie del Polo topológico: 29.5
- Xlogp3: 1.3
Propiedades experimentales
- Color / forma: White or yellowish crystal or colorless to yellowish transparent oily liquid (above 28 ℃), which is oxidized in air or under sunlight and gradually deepened in color. It has the smell of phenol, smoke, spice, medicine and meat.
- Denso: 1.129 g/mL at 25 °C(lit.)
- Punto de fusión: 26-29 °C (lit.)
- Punto de ebullición: 205 °C(lit.)
- Punto de inflamación: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- índice de refracción: n20/D 1.543(lit.)
- PH: 5.4 (10g/l, H2O, 20℃)
- Disolución: H2O: insoluble
- Coeficiente de distribución del agua: 17 g/L (15 ºC)
- Estabilidad / vida útil: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- Logp: 1.40080
- Olor: CHARACTERISTIC SMOKY ODOR
- índice de refracción: Index of refraction: 1.5429 at 20 °C/D
- PKA: 9.98(at 25℃)
- Merck: 4553
- Punto de congelación: 28℃
- Disolución: Slightly soluble in water and benzene, easily soluble in glycerol, and miscible with ethanol, ether, chloroform, glacial acetic acid and most organic solvents.
- Presión de vapor: 0.11 mmHg ( 25 °C)
- Sensibilidad: Air Sensitive
- FEMA: 2532
- Color / forma: 2000 μg/mL in methanol
Guaiacol Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H315,H319
- Declaración de advertencia: P305+P351+P338
- Número de transporte de mercancías peligrosas:2810
- Wgk Alemania:1
- Código de categoría de peligro: 22-36/38
- Instrucciones de Seguridad: S26
- Rtecs:SL7525000
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:II
- Toxicidad:LD50 orally in rats: 725 mg/kg (Taylor)
- Período de Seguridad:6.1(b)
- Términos de riesgo:R22; R36/38
- Nivel de peligro:6.1(b)
- TSCA:Yes
- Condiciones de almacenamiento:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Categoría de embalaje:II
Guaiacol Datos Aduaneros
- Código HS:2909500000
- Datos Aduaneros:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Guaiacol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046304-1kg |
Guaiacol |
90-05-1 | 98% | 1kg |
¥177.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G64382-500g |
Guaiacol |
90-05-1 | 98% | 500g |
¥65.0 | 2023-09-07 | |
Apollo Scientific | OR10036-500g |
2-Methoxyphenol |
90-05-1 | 98% | 500g |
£88.00 | 2025-02-19 | |
Ambeed | A242031-100g |
2-Methoxyphenol |
90-05-1 | 99% | 100g |
$11.0 | 2025-02-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66678-25g |
Guaiacol |
90-05-1 | 98% | 25g |
¥160.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1301-500 mg |
Guaiacol |
90-05-1 | 99.83% | 500MG |
¥480.00 | 2022-04-26 | |
TRC | M265300-250g |
2-Methoxyphenol |
90-05-1 | 250g |
$119.00 | 2023-05-18 | ||
Life Chemicals | F2173-0425-1g |
2-methoxyphenol |
90-05-1 | 95% | 1g |
$21.0 | 2023-11-21 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-500g |
Guaiacol |
90-05-1 | ≥98% | 500g |
¥720元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-100g |
Guaiacol |
90-05-1 | ≥98% | 100g |
¥185元 | 2023-09-15 |
Guaiacol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ; 30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
1.2 4 h, 60 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Cesium carbonate , Water , Oxygen , Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ; 24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient airRSC Advances, 2014, 4(63), 33164-33167,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ; rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and BenzofuransJournal of the American Chemical Society, 2006, 128(33), 10694-10695,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Sodium methoxide , Argon Catalysts: Ethyl acetate , Copper bromide (CuBr) Solvents: Methanol
Referencia
- Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromidesTetrahedron Letters, 1993, 34(6), 1007-10,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Water , Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ; 18 h, 105 °C
Referencia
- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free ConditionsOrganic Letters, 2022, 24(28), 5149-5154,
Synthetic Routes 6
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: Silica , Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) , 2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ; 3 h, 1 atm, 25 °C
Referencia
- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactionsNano Research, 2016, 9(3), 779-786,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt
Referencia
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1Journal of Biological Chemistry, 2005, 280(1), 506-514,
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ; 25 min, 80 °C
Referencia
- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonatesGreen Chemistry, 2011, 13(2), 436-443,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C
Referencia
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Polymer Testing,
2020,
81,
,
Synthetic Routes 11
Condiciones de reacción
1.1 250 h
Referencia
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
Referencia
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
,
Synthetic Routes 14
Condiciones de reacción
1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C
Referencia
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
RSC Advances,
2023,
13(43),
30022-30039
,
Synthetic Routes 15
Condiciones de reacción
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ; 15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
Referencia
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Pharma Chemica,
2014,
6(2),
312-316
,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Referencia
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ; 3 MPa, rt; 4 h, 3 MPa, 200 °C
Referencia
- Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric PhenolsACS Catalysis, 2022, 12(19), 11899-11909,
Synthetic Routes 18
Synthetic Routes 19
Condiciones de reacción
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Referencia
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ; 24 h, 30 °C
Referencia
- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexesChemical Science, 2015, 6(12), 7130-7142,
Synthetic Routes 21
Condiciones de reacción
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran , Water ; rt
Referencia
- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air OxidationOrganic Letters, 2011, 13(22), 6034-6037,
Synthetic Routes 22
Condiciones de reacción
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone , Tetrahydrofuran
Referencia
- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of SiliconJournal of Organic Chemistry, 1997, 62(12), 4097-4104,
Synthetic Routes 23
Condiciones de reacción
1.1 Catalysts: Carbon dioxide , Basic copper carbonate Solvents: Methanol
Referencia
- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromidesJournal of the Chemical Society, 1993, (4), 419-20,
Synthetic Routes 24
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) , Platinum alloy, base, Pt 65,Pd 35 , Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ; 10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperatureChemRxiv, 2019, 1, 1-16,
Synthetic Routes 25
Condiciones de reacción
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone , Water ; 60 °C; 5.5 h, 60 °C
Referencia
- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcoholsGreen Chemistry, 2016, 18(3), 648-656,
Synthetic Routes 26
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic acid
Referencia
- Etherification of phenols, European Patent Organization, , ,
Synthetic Routes 27
Condiciones de reacción
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
Referencia
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable ActivityACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106,
Synthetic Routes 28
Condiciones de reacción
1.1 250 h
Referencia
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Routes 29
Condiciones de reacción
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 2 h, 140 °C
Referencia
- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of LigninJournal of the American Chemical Society, 2015, 137(23), 7456-7467,
Synthetic Routes 30
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether , Hexane ; 1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Arylsilane oxidation-new routes to hydroxylated aromaticsChemical Communications (Cambridge, 2010, 46(20), 3454-3456,
Synthetic Routes 31
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Iron oxide (Fe2O3) , Palladium Solvents: Isopropanol ; 30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
1.2 1 h, 60 °C
Referencia
- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogenGreen Chemistry, 2007, 9(11), 1246-1251,
Synthetic Routes 32
Condiciones de reacción
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Referencia
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
Synthetic Routes 33
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C
Referencia
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
ChemSusChem,
2020,
13(17),
4633-4648
,
Guaiacol Raw materials
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
- Anisole
- Sulfate Lignin
- 2-Methoxyphenylboronic acid
- 1-Chloro-2-methoxy-benzene
- Lignin
- Benzenemethanol, α-[(2-methoxyphenoxy)methyl]-
- Borate(1-),tetrafluoro-
- 2-Methoxyphenyl Acetate
- Ethylene Glycol, Dehydrated
- 4-Fluoro-2-methoxyphenol
- 4-Chloroguaiacol
- CARBONIC ACID, 1,1-DIMETHYLETHYL 2-METHOXYPHENYL ESTER
- Guaiacylglycerol-β-guaiacyl ether
- Veratrole
Guaiacol Preparation Products
- Formic Acid-d (<5% H2O) (917-71-5)
- Lactate (50-21-5)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1,1-diethoxybutane (3658-95-5)
- 4-Vinylphenol (2628-17-3)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-Methylbenzaldehyde (104-87-0)
- 3-(4-Methoxyphenyl)-1-propanol (5406-18-8)
- 3-Methoxycatechol (934-00-9)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- Benzyl alcohol (100-51-6)
- Vanillyl Methyl Ketone (2503-46-0)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- Ethyl vanillate (617-05-0)
- 2-Propylphenol (644-35-9)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-Methyl-1H-indene (2177-47-1)
- 4-Ethylguaiacol (2785-89-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- o-Cymene (527-84-4)
- 4-Ethoxy-3-methoxybenzoic acid (3535-30-6)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 3,4-Dimethoxyphenol (2033-89-8)
- a-2-(Methylamino)ethylbenzyl Alcohol (42142-52-9)
- 2-Methoxy-4-propylphenol (2785-87-7)
- Butanoic acid,2-hydroxy- (600-15-7)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 5-Sec-butylpyrogallol (56707-65-4)
- 1,2,4-Triethylbenzene (877-44-1)
- Oxalic acid (144-62-7)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Indane (496-11-7)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- Coumaran (496-16-2)
- 4-Ethoxy-3-methoxybenzaldehyde (120-25-2)
- Vanillic acid (121-34-6)
- Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- (63644-71-3)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 1-Methyl-1H-indene (767-59-9)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- Phenol, 3,5-diethyl- (1197-34-8)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 4-Methylbenzyl alcohol (589-18-4)
- 2,6-Dimethylnaphthalene (581-42-0)
- Guaiacol (90-05-1)
- Syringylacetone (19037-58-2)
- Hydroxymalonic Acid (80-69-3)
- Ethyl diphenylacetate (3468-99-3)
- propanedioic acid (141-82-2)
- 2,3-Xylohydroquinone (608-43-5)
- Anethole (104-46-1)
- Syringaldehyde (134-96-3)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Homovanillyl alcohol (2380-78-1)
- Malic acid (6915-15-7)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- Isoeugenol (97-54-1)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Ethyl Hydroferulate (61292-90-8)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 2-hydroxyacetic acid (79-14-1)
- 2,6-Dimethoxytoluene (5673-07-4)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- Gigantol (83088-28-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 4-Propylphenol (645-56-7)
- N-methyl-3-phenyl-2-propen-1-amine (83554-67-0)
- 1,4-Dioxene (543-75-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Cyclopentenone (930-30-3)
- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)
- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)
- Eugenol (97-53-0)
- 2-Ethyl Toluene (611-14-3)
- Diethyl succinate (123-25-1)
- 2-Benzyl-1,3-dioxolane (101-49-5)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 2,6-Dimethoxyphenol (91-10-1)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Acetophenone (98-86-2)
- 2-Methylbenzyl alcohol (89-95-2)
- 2,4,6-Trimethylphenol (527-60-6)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- Veratrole (91-16-7)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 4-N-PROPYLANISOLE (104-45-0)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 1-Butanol (71-36-3)
- 1,2-Dihydroxyindane (4370-02-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- butanedioic acid (110-15-6)
- 4-Ethylphenol (123-07-9)
- Indene (95-13-6)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Hexadecane (544-76-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
Guaiacol Literatura relevante
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Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375
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Lei Zhu,Yayun Zhang,Hanwu Lei,Xuesong Zhang,Lu Wang,Quan Bu,Yi Wei Sustainable Energy Fuels 2018 2 1781
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Michael H. Abraham,Raymond J. Abraham,Abil E. Aliev,Claudio F. Tormena Phys. Chem. Chem. Phys. 2015 17 25151
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Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182
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Chongbo Cheng,Dekui Shen,Sai Gu,Kai Hong Luo Catal. Sci. Technol. 2018 8 6275
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-05-1)Guaiacol

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-05-1)Guaiacol

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe